Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-fluoro-3-oxabicyclo[311]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated precursor with a suitable esterifying agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the ester group into an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary but often include key enzymes or signaling molecules that play a role in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound is similar in structure but contains a nitrogen atom instead of an oxygen atom, which can significantly alter its reactivity and applications.
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: Another related compound, differing in the position of the oxygen atom and the presence of a ketone group.
Uniqueness
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of a fluorine atom and an ester group within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H11FO3 |
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Molecular Weight |
174.17 g/mol |
IUPAC Name |
methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11FO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5H2,1H3 |
InChI Key |
GWVUGEVJFNGGCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)F |
Origin of Product |
United States |
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